N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide is a complex organic compound with a molecular formula of C26H33N3O5. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features propoxy and heptyloxy substituents on the phenyl rings, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The propoxy and heptyloxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide: Similar structure with a methoxyphenoxy group instead of a heptyloxy group.
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide: Similar structure with a pentyloxy group instead of a heptyloxy group.
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The heptyloxy group, in particular, may enhance its lipophilicity and influence its interaction with biological targets.
Properties
Molecular Formula |
C28H37N3O5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-heptoxybenzamide |
InChI |
InChI=1S/C28H37N3O5/c1-4-7-8-9-10-19-33-23-14-11-21(12-15-23)28(32)29-27-26(30-36-31-27)22-13-16-24(34-17-5-2)25(20-22)35-18-6-3/h11-16,20H,4-10,17-19H2,1-3H3,(H,29,31,32) |
InChI Key |
XXOLOVVXXDWPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCCC)OCCC |
Origin of Product |
United States |
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